molecular formula C13H18N2O3 B1296411 2-Amino-6-benzamidohexanoic acid CAS No. 5107-18-6

2-Amino-6-benzamidohexanoic acid

Cat. No. B1296411
CAS RN: 5107-18-6
M. Wt: 250.29 g/mol
InChI Key: KODLJWKGAKBGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022092B2

Procedure details

To a solution of L-lysine (1) (3.65 g, 0.02 mol) in water (50 mL) at 90° C. was added CuCO3 (2.5 g) portionwise. After being refluxed for 40 min, the mixture was cooled and filtered. The filtrate was further cooled to 0° C., and a solution of BzCl (3.5 mL, 0.03 mol) and NaOH (2.7 g, 0.0685 mol) in water (20 mL) were added. The reaction was stirred at 0° C. for 1 h and then allowed to warm to room temperature. After 2 days, the reaction mixture was filtered and the solid was washed with water and Et2O. This obtained solid was then added to a solution of EDTA (7.0 g) in water (350 mL), the mixture was heated to reflux until the reaction solution became clear blue. The reaction was cooled which gave a white precipitate. This precipitate was collected and washed with water and Et2O and dried which afforded the title compound as a white solid (1.8 g, 36%).
Quantity
3.65 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCO3
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].[C:11](Cl)([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12].[OH-].[Na+]>O>[NH2:1][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:11](=[O:12])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:8]([OH:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
N[C@@H](CCCCN)C(=O)O
Name
CuCO3
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(=O)(C1=CC=CC=C1)Cl
Name
Quantity
2.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being refluxed for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the solid was washed with water and Et2O
ADDITION
Type
ADDITION
Details
This obtained solid was then added to a solution of EDTA (7.0 g) in water (350 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled which
CUSTOM
Type
CUSTOM
Details
gave a white precipitate
CUSTOM
Type
CUSTOM
Details
This precipitate was collected
WASH
Type
WASH
Details
washed with water and Et2O
CUSTOM
Type
CUSTOM
Details
dried which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(C(=O)O)CCCCNC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.